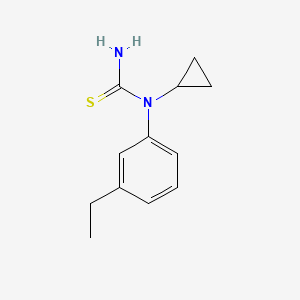![molecular formula C13H13N3 B12515698 2-[(Z)-(3-Methylphenyl)diazenyl]aniline CAS No. 805316-09-0](/img/structure/B12515698.png)
2-[(Z)-(3-Methylphenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-(3-Methylphenyl)diazenyl]aniline: is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is part of a broader class of azo dyes, which are widely used in various industries due to their vibrant colors and stability. Azo compounds are known for their applications in dyeing textiles, coloring agents in food, and as indicators in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-methylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods: In an industrial setting, the synthesis of azo compounds like this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of corresponding amines.
Substitution: Azo compounds can participate in electrophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium dithionite or catalytic hydrogenation are typical methods for reducing azo compounds.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions on the aromatic rings.
Major Products Formed:
Oxidation: Azoxy compounds.
Reduction: Corresponding amines (e.g., 3-methylaniline and aniline).
Substitution: Various substituted azo compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 2-[(Z)-(3-Methylphenyl)diazenyl]aniline is used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying the behavior of azo dyes under different chemical conditions .
Biology and Medicine: Azo compounds, including this compound, are investigated for their potential biological activities. They have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments for textiles, plastics, and printing inks.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline involves its interaction with biological molecules through its azo group. The compound can undergo metabolic reduction to form aromatic amines, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA binding, enzyme inhibition, and interaction with cellular membranes .
Comparación Con Compuestos Similares
- 4-[(Z)-(4-Methylphenyl)diazenyl]aniline
- 2-[(Z)-(4-Methylphenyl)diazenyl]aniline
- 4-[(Z)-(3-Methylphenyl)diazenyl]aniline
Comparison: While these compounds share the azo group and similar aromatic structures, 2-[(Z)-(3-Methylphenyl)diazenyl]aniline is unique due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct in its applications and effects .
Propiedades
Número CAS |
805316-09-0 |
|---|---|
Fórmula molecular |
C13H13N3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3/c1-10-5-4-6-11(9-10)15-16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |
Clave InChI |
PKQOWHKULDJRPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenylsilane](/img/structure/B12515617.png)

![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)



![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)



![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
